molecular formula C9H11N3O2 B2743760 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2168994-24-7

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2743760
CAS No.: 2168994-24-7
M. Wt: 193.206
InChI Key: QIHSHISGEQZJQZ-UHFFFAOYSA-N
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Description

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a pyrazin-2-yloxy group

Scientific Research Applications

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifibrotic properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Given the wide range of biological activities exhibited by compounds containing the pyrrolidin-2-one moiety , “5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one” could potentially be explored for its biological activities in future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrazin-2-ol with a suitable pyrrolidinone precursor under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazin-2-yloxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazin-2-yloxy group can engage in hydrogen bonding and other interactions with biological macromolecules, influencing pathways related to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Shares the core pyrrolidinone structure but lacks the pyrazin-2-yloxy group.

    Pyrazin-2-yloxy derivatives: Compounds with similar pyrazin-2-yloxy substitution but different core structures.

Uniqueness

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

5-(pyrazin-2-yloxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHSHISGEQZJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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